

# Application Notes and Protocols for Monitoring Imazalil Residues in Agricultural Runoff

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## Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1671291*

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These application notes provide detailed methodologies for the detection and quantification of **Imazalil**, a widely used systemic fungicide, in agricultural runoff. The protocols are intended for researchers, environmental scientists, and analytical chemists. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA).

## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: HPLC-UV is a robust and cost-effective technique for the routine analysis of **Imazalil**. The method involves a straightforward extraction and cleanup procedure followed by chromatographic separation and UV detection. While not as sensitive as mass spectrometry, it is suitable for monitoring **Imazalil** at levels relevant to environmental quality standards. The detection limit is typically around 0.01 ppm.[\[1\]](#)[\[2\]](#)

### Experimental Protocol:

A. Principle: A water sample is first filtered and then extracted using solid-phase extraction (SPE). The **Imazalil** is eluted from the SPE cartridge, concentrated, and injected into an HPLC system. Separation is achieved on a C18 reversed-phase column, and quantification is performed using a UV detector at 225 nm.[\[1\]](#)

## B. Reagents and Materials:

- **Imazalil** analytical standard (99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ )
- Phosphoric acid
- Deionized water
- Solid-Phase Extraction (SPE) cartridges: Bond Elut C18 (500 mg, 3 mL) and Bond Elut PRS (500 mg, 3 mL)[1]
- 0.45  $\mu\text{m}$  syringe filters

## C. Sample Preparation (Solid-Phase Extraction):

- Collect 500 mL of agricultural runoff water in an amber glass bottle. If not analyzed immediately, store at 4°C.
- Filter the water sample through a 0.45  $\mu\text{m}$  glass fiber filter to remove suspended solids.
- Condition a Bond Elut C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
- Condition a Bond Elut PRS SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1]
- Connect the C18 cartridge on top of the PRS cartridge.
- Load the 500 mL filtered water sample onto the connected cartridges at a flow rate of approximately 5 mL/min.

- Discard the C18 cartridge. Wash the PRS cartridge with 10 mL of deionized water followed by 10 mL of methanol.[1]
- Elute the **Imazalil** from the PRS cartridge with 10 mL of the mobile phase solution.[1]
- Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

#### D. HPLC-UV Conditions:

- Column: Inertsil ODS-3 (4.6 x 150 mm)[1]
- Mobile Phase: Acetonitrile and 10 mM KH<sub>2</sub>PO<sub>4</sub> solution (pH adjusted to 2.5 with phosphoric acid) in a 35:65 ratio.[1][2]
- Flow Rate: 1.0 mL/min[1]
- Injection Volume: 20 µL[1]
- Detector Wavelength: 225 nm[1]
- Column Temperature: 40°C
- Expected Retention Time: Approximately 5.2 minutes[1]

E. Quantification: Prepare a series of **Imazalil** standard solutions in the mobile phase (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Inject the standards to generate a calibration curve by plotting the peak area against the concentration. Calculate the concentration of **Imazalil** in the sample by comparing its peak area to the standard curve.[1]

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS offers superior sensitivity and selectivity for the analysis of **Imazalil** in complex matrices like agricultural runoff. This method is ideal for detecting trace levels of the fungicide and for confirmatory analysis. The sample preparation involves a simple

dilution or SPE cleanup, followed by analysis using electrospray ionization (ESI) in positive mode. This technique can achieve detection limits in the low ng/mL (ppb) range.[3][4]

#### Experimental Protocol:

A. Principle: The sample is prepared using SPE. The extract is then analyzed by LC-MS/MS. The precursor ion for **Imazalil** is selected and fragmented, and specific product ions are monitored for unambiguous identification and quantification using Selected Reaction Monitoring (SRM).

#### B. Reagents and Materials:

- **Imazalil** analytical standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Oasis HLB SPE cartridges
- 0.2 µm syringe filters[5]

#### C. Sample Preparation (SPE):

- Filter 100 mL of the runoff water sample through a 0.45 µm filter.
- Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
- Load the filtered sample onto the cartridge.
- Wash the cartridge with 5 mL of water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute **Imazalil** with 5 mL of methanol.

- Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.2 µm syringe filter before injection.[5]

#### D. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent
- Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water[3]
- Mobile Phase B: 0.1% Formic acid in methanol[3]
- Flow Rate: 0.5 mL/min[3]
- Injection Volume: 5 µL[3]
- Column Temperature: 40°C[3]
- Gradient: Start at 5% B, linear gradient to 95% B in 5 minutes, hold for 1 minute, then return to initial conditions.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), Positive Mode
- SRM Transitions:
  - **Imazalil** Quantifier: m/z 297.1 → 159.0[6]
  - **Imazalil** Qualifier: m/z 297.1 → 201.0[6]

E. Quantification: Generate a calibration curve using matrix-matched standards to compensate for matrix effects. Plot the peak area ratio of the analyte to an internal standard (if used) against concentration. The limit of detection (LOD) for this method can be as low as 0.2 ng/mL.[3]

## Gas Chromatography (GC) Based Methods

Application Note: GC is a reliable alternative for **Imazalil** analysis, often coupled with detectors like Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Flame Thermionic Detector (FTD).[7][8] Sample preparation typically involves a liquid-liquid extraction (LLE) from an alkalized water sample. GC-MS can be used for confirmation.

#### Experimental Protocol (GC-FTD):

A. Principle: **Imazalil** is extracted from the water sample into an organic solvent under basic conditions. The extract is purified, concentrated, and analyzed by GC with a Flame Thermionic Detector (FTD), which is sensitive to nitrogen-containing compounds like **Imazalil**. [8]

#### B. Reagents and Materials:

- **Imazalil** analytical standard
- Ethyl acetate (GC grade)
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate
- ENVI-Carb cleanup cartridges[8]

#### C. Sample Preparation (Liquid-Liquid Extraction):

- Take 500 mL of filtered runoff water in a separatory funnel.
- Adjust the pH of the water sample to >9 with 1M NaOH.
- Add 50 mL of ethyl acetate and shake vigorously for 2 minutes.[8]
- Allow the layers to separate and collect the organic (upper) layer.
- Repeat the extraction twice more with 50 mL portions of ethyl acetate.
- Combine the organic extracts and dry by passing through anhydrous sodium sulfate.
- Concentrate the extract to approximately 1 mL.

- Purify the extract using an ENVI-Carb cartridge as per the manufacturer's instructions.[8]
- Elute and adjust the final volume to 1 mL for GC analysis.

#### D. GC-FTD Conditions:

- GC System: Agilent 7890 or equivalent with FTD
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[9]
- Injector Temperature: 280°C
- Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at 1.2 mL/min[10]
- Detector Temperature: 300°C[10]
- Injection Mode: Splitless[9]

## Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a high-throughput screening method that is rapid, cost-effective, and requires minimal sample cleanup.[11] It is based on the specific binding of an antibody to **Imazalil**. [12][13] This competitive immunoassay is excellent for quickly screening a large number of samples to identify those that may contain **Imazalil**. Positive results should be confirmed by a chromatographic method like LC-MS/MS. Detection limits can be as low as 0.1 ng/mL.[12][14]

#### Experimental Protocol:

A. Principle: A competitive ELISA format is used where **Imazalil** in the sample competes with a labeled **Imazalil** conjugate for a limited number of antibody binding sites on a microplate. The signal is inversely proportional to the concentration of **Imazalil** in the sample.

#### B. Reagents and Materials:

- Commercially available **Imazalil** ELISA kit (e.g., Eurofins-Abraxis)
- Deionized water
- Micropipettes and tips
- Microplate reader (450 nm)

#### C. Sample Preparation:

- Filter the runoff water sample using a 0.45  $\mu\text{m}$  filter.
- For many commercial kits, the filtered water can be used directly or with a simple dilution as specified in the kit manual.[\[12\]](#) No further extraction is typically needed.[\[12\]](#)

#### D. ELISA Procedure (General Steps):

- Follow the instructions provided with the commercial ELISA kit.
- Add standards, controls, and prepared samples to the antibody-coated wells.
- Add the enzyme-conjugated **Imazalil** solution to the wells.
- Incubate for the specified time (e.g., 60 minutes) at room temperature.
- Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
- Add the substrate solution and incubate for a set time (e.g., 20-30 minutes) to allow color development.
- Add the stop solution to terminate the reaction.
- Read the absorbance of each well at 450 nm using a microplate reader.

E. Quantification: Calculate the percent binding for each standard and sample relative to the negative control. Plot a standard curve of percent binding versus **Imazalil** concentration on a semi-log scale. Determine the concentration of **Imazalil** in the samples from this curve.

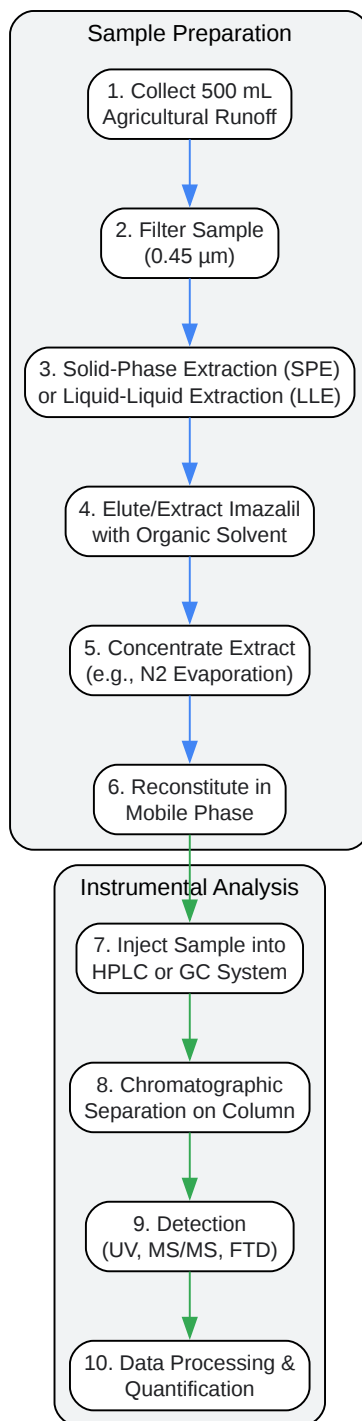


## Data Presentation: Summary of Method Performance

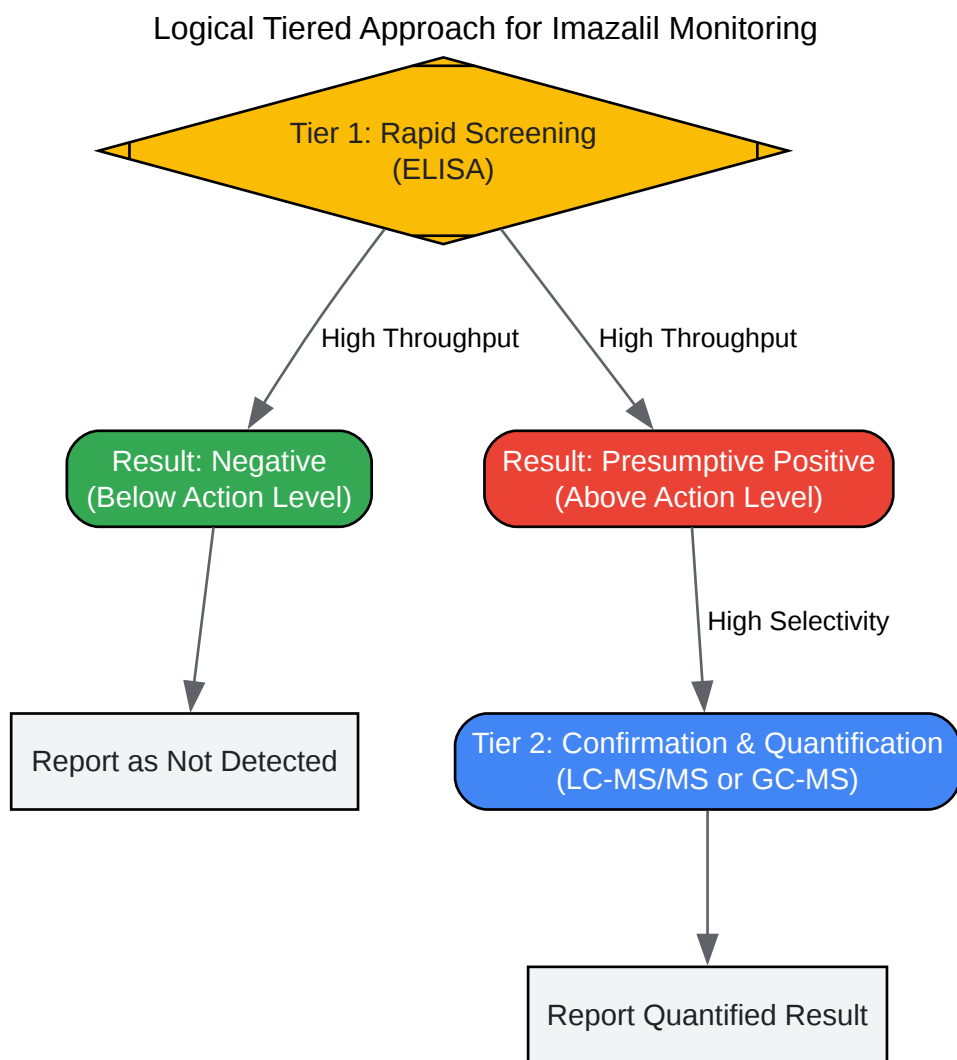
Parameter	HPLC-UV	LC-MS/MS	GC-FTD	ELISA (Screening)
Limit of Detection (LOD)	~0.01 mg/L (ppm)[1][2]	~0.2 µg/L (ppb) [3]	~0.01 mg/L (ppm)[8]	~0.1 µg/L (ppb) [12]
Limit of Quantification (LOQ)	~0.05 mg/L	~0.8 µg/L[3]	~0.05 mg/L	~0.5 µg/L[14]
Typical Recovery	80-100%[1]	89-91%[3]	90-109%[8]	81-97%[12][14]
Precision (RSD/CV)	< 5%[1]	< 15%[3]	< 10%	~20%[14]
Primary Use	Routine Quantification	Confirmation & Trace Analysis	Routine Quantification	High-Throughput Screening
Selectivity	Moderate	High	Moderate-High	Moderate
Cost	Low	High	Medium	Very Low (per sample)

## Visualizations

## Workflow for Chromatographic Analysis of Imazalil in Runoff

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Caption: General workflow for preparing and analyzing **Imazalil** in water samples via chromatography.



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Caption: A tiered strategy for efficient monitoring of **Imazalil** in environmental samples.

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